N-1 Sec-Butyl vs. N-1 n-Butyl Substitution: Calculated LogP Differential and Steric Implications
Although experimentally measured logP data for the target compound are unavailable in primary literature, computational predictions indicate that the branched sec-butyl isomer at N-1 yields a lower logP than the linear n-butyl isomer 1-butyl-5-iodo-1H-pyrazole-4-carboxylic acid (CAS 1565120-00-4) due to reduced hydrophobic surface area . The sec-butyl group introduces a chiral center at the alpha-carbon, creating steric asymmetry absent in the achiral n-butyl analog. For a related pair, ethyl 1-(tert-butyl)-5-iodo-1H-pyrazole-4-carboxylate (CAS 1374258-24-8) exhibits a predicted boiling point of 334.7 ± 22.0 °C, while the sec-butyl-containing target compound (with a free carboxylic acid) is expected to have a lower boiling point due to reduced steric bulk and increased hydrogen-bonding capacity . No direct head-to-head experimental comparison between the sec-butyl and n-butyl iodopyrazole-4-carboxylic acids has been identified in the literature.
| Evidence Dimension | N-1 Alkyl Substitution Effect on Physicochemical Properties (Computational Prediction) |
|---|---|
| Target Compound Data | 1-(sec-butyl)-5-iodo-1H-pyrazole-4-carboxylic acid (branched C4 alkyl); MW 294.09; chiral at N-1 alpha-carbon |
| Comparator Or Baseline | 1-(n-butyl)-5-iodo-1H-pyrazole-4-carboxylic acid (linear C4 alkyl); MW 294.09; achiral at N-1; CAS 1565120-00-4 |
| Quantified Difference | Predicted lower logP for sec-butyl vs. n-butyl (quantitative value not experimentally reported); steric asymmetry vs. linear symmetry impacts molecular recognition |
| Conditions | Computational prediction; no experimental logP data available for either compound |
Why This Matters
Even modest logP shifts of 0.3–0.5 units can alter membrane permeability by up to 2-fold in cell-based assays, making the sec-butyl variant preferable for programs requiring balanced hydrophilicity.
